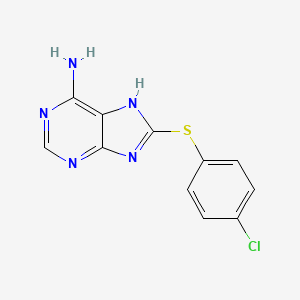

8-(4-Chlorophenylthio)adenine

Descripción

Significance of Purine (B94841) Analogues in Investigating Intracellular Signaling Pathways

Purine analogues are structurally modified versions of natural purines. scispace.com These modifications allow them to interact with and modulate the activity of specific proteins involved in signaling cascades, such as kinases, G-protein coupled receptors, and phosphodiesterases. scispace.comresearchgate.net By observing the effects of these analogues, researchers can dissect the roles of individual components within a signaling network.

The utility of purine analogues stems from their ability to:

Mimic or block natural ligands: They can activate or inhibit receptors and enzymes with greater specificity or stability than their endogenous counterparts. scispace.com

Overcome cellular barriers: Many synthetic analogues are designed to be more lipophilic, or fat-soluble, allowing them to readily cross cell membranes and access intracellular targets. encyclopedia.pub

Resist degradation: Modifications can make them resistant to breakdown by enzymes, prolonging their effects and simplifying experimental interpretation. encyclopedia.pub

This targeted approach has been instrumental in elucidating the functions of key signaling molecules and has paved the way for the development of drugs for various conditions, including cancer and viral infections. scispace.com

Contextualizing 8-(4-Chlorophenylthio)adenine within Cyclic Nucleotide Research Paradigms

A critical area of cellular signaling research focuses on cyclic nucleotides, particularly cyclic adenosine (B11128) monophosphate (cAMP). cAMP acts as a "second messenger," relaying signals from hormones and neurotransmitters at the cell surface to intracellular targets. The discovery of cAMP and its downstream effectors, such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), revolutionized our understanding of signal transduction. nih.gov

To study the distinct roles of these effectors, scientists have synthesized cAMP analogues with selective activating properties. This compound is a key component of a widely used class of such analogues. Specifically, it is a metabolite of compounds like 8-(4-chlorophenylthio)-cAMP (8-pCPT-cAMP) and 8-(4-chlorophenylthio)-2'-O-methyl-cAMP (8-pCPT-2'-O-Me-cAMP). researchgate.netresearchgate.net

Initially, these parent compounds were prized for their ability to potently and selectively activate Epac proteins, offering a way to distinguish Epac-mediated signaling from PKA-dependent pathways. upstatemedicine.com The addition of the 8-(4-chlorophenylthio) group enhances the lipophilicity of the cAMP molecule, facilitating its entry into cells. encyclopedia.pubresearchgate.net

However, further research revealed a more complex picture. Studies have shown that once inside the cell, these cAMP analogues can be metabolized, yielding this compound among other products. nih.govresearchgate.net This metabolite has been found to exert biological effects that are independent of the classical cAMP/PKA/Epac signaling axis. nih.govnih.gov For instance, research has demonstrated that 8-substituted adenine (B156593) derivatives, including this compound, can stimulate cortisol synthesis and the expression of steroidogenic enzymes through a cAMP-independent mechanism. nih.govnih.gov

This discovery has added a new layer to the interpretation of experiments using 8-pCPT-cAMP analogues. It is now understood that the observed cellular responses may be a composite of the direct effects of the parent compound on cAMP effectors and the independent actions of its metabolites, such as this compound. nih.govresearchgate.net This highlights the importance of considering the metabolic fate of chemical probes in cellular signaling studies.

The ongoing investigation into the specific targets and mechanisms of action of this compound and related compounds continues to refine our understanding of purinergic signaling and its intricate connections to other cellular pathways.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

8-(4-chlorophenyl)sulfanyl-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN5S/c12-6-1-3-7(4-2-6)18-11-16-8-9(13)14-5-15-10(8)17-11/h1-5H,(H3,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRBNTRFUBHISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=NC3=NC=NC(=C3N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359141 | |

| Record name | 8-(4-Chlorophenylthio)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696574-61-5 | |

| Record name | 8-(4-Chlorophenylthio)adenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biotransformation and Metabolic Pathways Leading to 8 4 Chlorophenylthio Adenine

Derivation from 8-(4-Chlorophenylthio)adenosine 3′,5′-cyclic Monophosphate (8CPT-cAMP) and its Derivatives

8-CPT-cAMP is a lipophilic, membrane-permeable analog of cyclic AMP (cAMP) that is widely used in research to activate cAMP-dependent signaling pathways. abcam.comusbio.net However, its biological effects are not solely attributable to the parent molecule, as it undergoes significant metabolism into various active compounds, including 8-(4-Chlorophenylthio)adenine. nih.gov The primary pathway for this conversion involves sequential enzymatic reactions.

The initial step in the metabolic breakdown of 8-CPT-cAMP is the hydrolysis of its 3',5'-cyclic phosphate (B84403) bond. This reaction is catalyzed by cyclic nucleotide phosphodiesterases (PDEs), the same class of enzymes responsible for degrading the endogenous second messenger cAMP to 5'-AMP. nih.govfrontiersin.orgfrontiersin.org 8-CPT-cAMP is known to be metabolized by PDEs; for instance, it is processed by the cGMP-specific phosphodiesterase (PDE VA) at a rate approximately half that of cGMP. nih.gov

This hydrolysis converts 8-CPT-cAMP into 8-(4-Chlorophenylthio)adenosine 5'-monophosphate (8-CPT-AMP). Following this, the 5'-monophosphate group is cleaved by the action of nucleotidases, yielding the nucleoside 8-(4-Chlorophenylthio)adenosine. This two-step hydrolysis effectively removes the cyclic monophosphate group, paving the way for the final conversion to the purine (B94841) base. Interestingly, 8-CPT-cAMP is not only a substrate for some PDEs but also a potent inhibitor of several PDE isoforms, which can complicate the interpretation of its cellular effects. abcam.comnih.gov

Table 1: Phosphodiesterase (PDE) Isoforms Inhibited by 8-CPT-cAMP This table is interactive and can be sorted by clicking on the headers.

| PDE Isoform | IC₅₀ (μM) | Substrate Specificity | Reference |

|---|---|---|---|

| PDE VA | 0.9 | cGMP-specific | abcam.comnih.govmedchemexpress.com |

| PDE III | 24 | cGMP-inhibited | abcam.comnih.gov |

The nucleoside metabolite, 8-(4-Chlorophenylthio)adenosine, serves as the direct precursor to this compound. The conversion is catalyzed by the enzyme Purine Nucleoside Phosphorylase (PNP). PNP is a key enzyme in the purine salvage pathway that cleaves the N-glycosidic bond between the purine base and the ribose sugar of nucleosides in the presence of inorganic phosphate. This phosphorolytic cleavage releases the free purine base—in this case, this compound—and ribose-1-phosphate.

Metabolite vs. Parent Compound Activities: Differentiating Pharmacological Effects

A critical aspect of studying 8-CPT-cAMP is recognizing that its observed physiological effects may arise from the parent compound, its metabolites, or a combination thereof. nih.govnih.gov The pharmacological profiles of 8-CPT-cAMP and its metabolite this compound are distinct, targeting different components of cellular signaling pathways.

The parent compound, 8-CPT-cAMP, is primarily known as a direct activator of cAMP-dependent protein kinase (PKA) and the Exchange protein directly activated by cAMP (Epac). abcam.commedchemexpress.com It is also a recognized inhibitor of several phosphodiesterase enzymes. nih.gov Its actions are therefore largely intracellular and centered on mimicking or amplifying the effects of cAMP.

In contrast, the metabolites, particularly the nucleoside 8-(4-Chlorophenylthio)adenosine, exhibit different activities. Research indicates that this adenosine (B11128) analog can activate adenosine receptors. researchgate.net This introduces a distinct mechanism of action, as adenosine receptor activation initiates its own set of signaling cascades that are separate from the direct PKA or Epac activation by the parent compound. Studies have suggested that some long-term effects observed after treatment with 8-CPT-cAMP, such as the increased expression of beta-adrenoceptors in hepatocytes, are mediated mainly by the action of its metabolites rather than the parent molecule itself. nih.gov Therefore, caution is warranted when interpreting experimental results, as the effects may not be exclusively due to the intended action on cAMP effector proteins. nih.govresearchgate.net

Table 2: Comparison of Primary Pharmacological Targets This table is interactive and can be sorted by clicking on the headers.

| Compound | Primary Target(s) | Mechanism of Action | Reference |

|---|---|---|---|

| 8-(4-Chlorophenylthio)adenosine 3′,5′-cyclic Monophosphate (8-CPT-cAMP) | Protein Kinase A (PKA), Epac, Phosphodiesterases (PDEs) | Direct activation of PKA/Epac; Inhibition of PDEs | abcam.comnih.govmedchemexpress.com |

| 8-(4-Chlorophenylthio)adenosine (Metabolite) | Adenosine Receptors | Receptor Agonist | researchgate.net |

Mechanistic Insights into 8 4 Chlorophenylthio Adenine’s Cellular Actions

Elucidation of Cyclic AMP-Independent Signaling Mechanisms

Emerging evidence strongly indicates that 8-(4-Chlorophenylthio)adenine and its related compounds can elicit cellular responses through mechanisms that are independent of direct cAMP activation. These findings challenge the traditional understanding of these molecules as simple cAMP mimetics and point towards novel signaling paradigms.

Distinction from Canonical PKA and Epac Activation Pathways

The classical downstream effectors of cAMP are Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). However, numerous studies have demonstrated that this compound and its metabolites can induce significant cellular changes without activating either of these key proteins. nih.govplos.org

For instance, in bovine adrenal zona fasciculata (AZF) cells, metabolites of the Epac-selective cAMP analog, 8-(4-chlorophenylthio)-2′-O-methyl-cAMP (8CPT-2′-OMe-cAMP), were found to stimulate cortisol synthesis and the expression of steroid hydroxylase mRNAs. nih.gov Crucially, these effects were observed even when PKA activity was not significantly increased. plos.org Further supporting this distinction, a non-hydrolyzable analog of this Epac activator failed to produce the same effects, suggesting that the metabolic products of the parent compound, rather than the compound itself, are responsible for the observed cAMP-independent actions. plos.orgnih.gov

Research has shown that 8-substituted adenine (B156593) derivatives, including 8-phenylthio-adenine and this compound, can stimulate substantial, concentration-dependent increases in cortisol synthesis and the expression of genes coding for steroidogenic proteins. nih.gov These effects were additive when combined with a PKA activator (8Br-cAMP) but not with ACTH, further suggesting a distinct, cAMP-independent mechanism of action. nih.gov Moreover, these phenylthio-adenine derivatives did not activate PKA in cell-based assays. nih.gov

The ability of these compounds to enhance the expression of both Cav3.2 mRNA and functional Ca2+ channels, mimicking the effect of ACTH, also appears to be independent of the canonical cAMP pathway. nih.gov This is in contrast to other cAMP analogs that increase Cav3.2 mRNA without enhancing the associated calcium current. nih.gov These findings collectively underscore the existence of a novel signaling pathway activated by metabolites of 8-(4-chlorophenylthio)-cAMP analogs that bypasses the traditional PKA and Epac axes. nih.gov

Identification of Novel Receptor and Signaling Pathway Activations

The cAMP-independent actions of this compound and its analogs have led to the investigation of novel receptor interactions and the signaling pathways they trigger. One significant finding is the interaction of these compounds with adenosine (B11128) receptors and nucleoside transporters.

Studies have provided evidence that 8-pCPT-modified cAMP analogs and their hydrolysis products, such as 8-(4-chlorophenylthio)-adenosine (8-pCPT-ado), can inhibit the equilibrative nucleoside transporter 1 (ENT1). nih.govresearchgate.net In cells where nucleoside transport is highly dependent on ENT1, this inhibition leads to an increase in extracellular adenosine concentrations, which can then activate A2A adenosine receptors (A2AR). nih.govresearchgate.net This A2AR activation, in turn, can lead to downstream effects like increased PKA substrate phosphorylation and anti-apoptotic effects. nih.govresearchgate.net It is important to note that the effects of 8-pCPT-cAMP itself were found to be largely independent of A2AR activation, highlighting the role of its metabolites in this pathway. researchgate.net

Furthermore, research indicates that the 8-pCPT substituent is crucial for off-target effects on ENT1 and the subsequent activation of A2A adenosine receptors. researchgate.net This suggests a structure-activity relationship where the chemical modification at the 8-position of the adenine ring dictates these novel interactions. The discovery of these alternative targets for 8-pCPT-substituted compounds necessitates a re-evaluation of data from studies that have used these analogs with the assumption that their effects are solely due to direct activation of intracellular cAMP effectors. nih.govresearchgate.net

Investigation of Cyclic AMP-Dependent Modulatory Roles (Indirect Effects)

While this compound can act independently of cAMP, it and its parent analogs also play a role in modulating cAMP-dependent pathways through indirect mechanisms. These effects are primarily linked to the inhibition of phosphodiesterases and the subsequent influence on intracellular cyclic nucleotide levels.

Competitive Inhibition of Phosphodiesterases by Parent cAMP Analogs and Implications for Metabolite Effects

Phosphodiesterases (PDEs) are enzymes responsible for the degradation of cyclic nucleotides, thereby regulating the duration and amplitude of cAMP and cGMP signaling. nih.gov Certain cAMP analogs, including those with the 8-(4-chlorophenylthio) modification, have been shown to act as inhibitors of these enzymes.

Specifically, 8-(4-Chlorophenylthio)adenosine 3′,5′-cyclic monophosphate can inhibit cGMP-dependent phosphodiesterase and, at higher concentrations, also inhibit cAMP-dependent phosphodiesterase. sigmaaldrich.comsigmaaldrich.com This inhibition of PDEs by the parent cAMP analog can lead to an accumulation of endogenous cAMP, which can then activate canonical effectors like PKA and Epac. This represents an indirect mechanism by which these analogs can influence cAMP-dependent signaling.

Influence on Intracellular Cyclic Nucleotide Concentrations

By inhibiting phosphodiesterases, parent cAMP analogs of this compound can directly influence the intracellular concentrations of cyclic nucleotides. An increase in the levels of cAMP can have widespread effects on cellular function, as cAMP is a crucial second messenger involved in a vast array of physiological processes. nih.govnih.gov

The regulation of intracellular cAMP concentration is critical for processes such as gene expression, metabolism, and cell proliferation. ontosight.ai Therefore, the ability of 8-(4-chlorophenylthio)-cAMP analogs to inhibit PDEs and thereby elevate cAMP levels is a significant aspect of their modulatory role in cAMP-dependent signaling. nih.gov This elevation of intracellular cAMP can potentiate the signaling cascades that are downstream of adenylyl cyclase activation, leading to a more sustained cellular response.

The interplay between the direct, cAMP-independent actions of metabolites like this compound and the indirect, cAMP-dependent effects of the parent analogs through PDE inhibition highlights the intricate nature of these compounds' pharmacology. A comprehensive understanding of their cellular actions requires consideration of both of these mechanistic avenues.

Molecular Targets and Downstream Effectors of 8 4 Chlorophenylthio Adenine

Modulation of Steroidogenic Pathways

8-(4-Chlorophenylthio)adenine plays a crucial role in the regulation of steroid hormone production, primarily by influencing the expression of key enzymes and stimulating the synthesis of cortisol.

Research has shown that this compound and its parent compounds can induce the expression of genes that code for steroidogenic proteins. nih.gov Specifically, studies in bovine adrenal zona fasciculata (AZF) cells have demonstrated that 8-(4-chlorophenylthio)-cAMP (8CPT-cAMP), which can be metabolized to this compound, stimulates a notable increase in the expression of CYP17 mRNA. nih.gov Similarly, other 8-substituted adenine (B156593) derivatives have been found to stimulate large, concentration-dependent increases in steroid hydroxylase gene expression. nih.gov This upregulation of crucial enzymes like CYP11a1 and CYP17 is a key mechanism through which this compound influences steroidogenesis. nih.govnactem.ac.uk The transcription of these steroid hydroxylase genes is a critical control point in the synthesis of steroid hormones. nactem.ac.uknih.govnih.gov

Table 1: Effect of 8-Substituted Adenine Derivatives on Steroid Hydroxylase Gene Expression

| Compound | Target Gene | Effect | Cell Type |

|---|---|---|---|

| This compound | CYP17 | Upregulation of mRNA expression | Bovine Adrenal Zona Fasciculata (AZF) cells |

| 8-Phenylthio-adenine derivatives | Steroid Hydroxylases | Upregulation of gene expression | Bovine Adrenal Zona Fasciculata (AZF) cells |

A direct consequence of the increased expression of steroidogenic enzymes is the enhanced synthesis of cortisol. genome.jp Studies have revealed that this compound and related compounds stimulate significant, concentration-dependent, and reversible increases in cortisol synthesis. nih.gov For instance, in bovine AZF cells, 8CPT-cAMP was observed to induce a delayed, concentration-dependent increase in cortisol production. nih.gov At a concentration of 50 μM, various 8-phenylthio-adenine derivatives, including this compound, increased cortisol production by approximately 17-fold after 48 hours. nih.gov This stimulation of cortisol synthesis appears to be mediated by a novel signaling pathway that is independent of cAMP, PKA, and Epac. nih.govnactem.ac.uk

Table 2: Fold Increase in Cortisol Production by 8-Phenylthio-adenine Derivatives in Bovine AZF Cells (48 hours)

| Compound (50 μM) | Fold Increase in Cortisol Production |

|---|---|

| 8CPT-Ade | 17.8 |

| 8MeOPT-Ade | 17.8 |

Interactions with Ion Channels

This compound and its analogs also exert significant effects on the activity of various ion channels, including voltage-gated calcium channels and potassium channels, thereby influencing cellular excitability and signaling.

Research indicates that the stimulatory effects of 8-phenylthio-adenine derivatives on cortisol synthesis and steroid hydroxylase gene expression are dependent on the expression of functional CaV3.2 T-type calcium channels. nih.gov These compounds have been shown to induce the expression of both CACNA1H mRNA, which codes for the CaV3.2 channel, and the associated CaV3.2 calcium current in bovine AZF cells. nih.gov The activity of these channels is crucial for the observed steroidogenic effects, as potent inhibitors of CaV3.2 channels were found to block the stimulation of cortisol secretion and steroid hydroxylase mRNA expression induced by these adenine derivatives. nih.gov

In addition to calcium channels, this compound analogs have been implicated in the modulation of potassium channels. Specifically, metabolites of certain cAMP analogs have been shown to inhibit bTREK-1 K+ channels. researchgate.net Furthermore, the membrane-soluble cAMP analog 8-chlorophenylthio-cAMP (8-CPT-cAMP) has been observed to double the amplitude of the delayed-rectifier potassium current (IK) in cardiac ventricular myocytes at 32°C, a modulation that was found to be temperature-dependent. nih.gov This suggests a role for these compounds in regulating the activity of potassium channels, which are critical for maintaining cellular membrane potential.

Engagement with Nucleoside Transporters and Receptors

This compound and its modified cAMP analogs can also interact with nucleoside transporters and adenosine (B11128) receptors, influencing adenosine signaling pathways.

Studies have provided evidence that 8-pCPT-modified cAMP analogs and their hydrolysis products, such as 8-(4-chlorophenylthio)-adenosine, can inhibit the equilibrative nucleoside transporter 1 (ENT1). nih.govnih.gov ENTs are crucial for the transport of nucleosides across the cell membrane and play a key role in regulating the concentration of adenosine available to cell surface receptors. nih.govtocris.com By inhibiting ENT1, these compounds can lead to an increase in extracellular adenosine, which can then activate adenosine receptors. nih.gov In PC12 cells, this inhibition of ENT1 by 8-pCPT-modified adenosine analogs resulted in the activation of A2A adenosine receptors, leading to downstream effects such as increased protein kinase A substrate motif phosphorylation. nih.govnih.gov This highlights an important indirect mechanism by which this compound can influence cellular signaling, independent of its direct intracellular actions.

Impact on Other Enzyme Systems and Cellular Components

The influence of this compound and its derivatives extends to other cellular components, including transporters involved in cholesterol metabolism.

There is no direct scientific evidence in the provided search results to suggest that this compound acts as a non-specific inhibitor of Organic Anion Transporter Peptides (OATPs) such as OATP1B1 and OATP1B3.

The cyclic AMP analog of this compound, specifically 8-(4-Chlorophenylthio)adenosine 3′,5′-cyclic monophosphate (8-pCPT-cAMP), has been utilized in studies to upregulate the cellular cholesterol pump, ATP-binding cassette transporter A1 (ABCA-1). sigmaaldrich.com The ABCA-1 transporter plays a critical role in reverse cholesterol transport by facilitating the efflux of cellular cholesterol to an extracellular acceptor, such as apolipoprotein A-I. nih.gov

The upregulation of ABCA-1 expression is, in part, regulated by the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway. nih.gov As a membrane-permeable cAMP analog, 8-pCPT-cAMP can directly activate PKA. sigmaaldrich.comabcam.com This activation of the cAMP/PKA pathway can lead to an increase in the expression of ABCA-1, thereby enhancing the cell's capacity for cholesterol efflux. nih.gov

Impact on Cellular Processes and Gene Regulatory Networks

Regulation of Gene Transcription and Protein Expression

8-(4-Chlorophenylthio)adenine and its derivatives are recognized for their ability to alter the transcriptional landscape of cells, leading to changes in the expression of crucial proteins that govern cellular behavior.

Nuclear receptor 4A1 (NR4A1), also known as Nur77, is a member of the nuclear receptor superfamily and functions as an immediate early response gene. wikipedia.org Its expression can be rapidly and transiently induced by a wide array of stimuli, playing a pivotal role in mediating cellular responses related to inflammation, apoptosis, and cell cycle control. wikipedia.orgoup.com In macrophages, for instance, NR4A1 expression is highly inducible by inflammatory signals. oup.com While direct induction of NR4A1 by this compound is not explicitly detailed in available research, the pathways influenced by this compound often involve such critical regulatory genes. Agonists that activate NR4A1 are under investigation as potential anti-cancer agents, particularly in colon cancer, where they can induce apoptosis. gsea-msigdb.org This aligns with the observed anti-proliferative effects of this compound derivatives in similar cancer models.

A significant effect of 8-phenylthio-adenine derivatives, including this compound, is the potent stimulation of genes encoding for steroidogenic proteins. nih.gov In studies using bovine adrenal zona fasciculata (AZF) cells, this compound was identified as an active metabolite of parent cAMP analogs that markedly increases the expression of steroid hydroxylase mRNAs, such as CYP17 and CYP11a1. nih.gov This transcriptional upregulation leads to a pronounced and concentration-dependent increase in cortisol synthesis. nih.gov This stimulation of steroidogenesis occurs through a signaling pathway that is independent of the classical cAMP-dependent protein kinase A (PKA) pathway. nih.gov

Influence on Cell Proliferation and Differentiation Pathways

The compound demonstrates profound effects on the fundamental cellular processes of proliferation and differentiation, particularly in the context of cancer biology.

Research has shown that 8-Cl-adenosine, a closely related analog, can halt the progression of the cell cycle. In the LS174T colorectal cancer cell line, it induces a G1 cell cycle arrest. researchgate.net This arrest is associated with significant changes in the expression of key cell cycle regulators, including a notable eightfold increase in p21WAF1/Cip1 and p53 protein levels, coupled with a decrease in the phosphorylation of the retinoblastoma protein. researchgate.net In other colorectal cancer cell lines, such as HCT116, the inhibition of growth coincides with DNA endoreduplication—the replication of the genome without subsequent cell division—which ultimately leads to apoptosis. nih.govnih.gov

The growth-inhibitory properties of 8-Cl-adenosine have been extensively documented in various colorectal cancer cell lines. nih.govnih.gov Following a 72-hour exposure, the compound significantly inhibited cell growth in a dose-dependent manner. nih.gov These findings underscore its potent anti-proliferative activity, which occurs irrespective of the p53 or p21WAF1/Cip1 status of the cancer cells. nih.govnih.gov

| Cell Line | p53/p21 Status | Growth Inhibition (72h) | Reference |

|---|---|---|---|

| HCT116 | Wild-type p53 | 89% | nih.govnih.gov |

| HCT116-E6 | p53-depleted | 74% | nih.govnih.gov |

| 80S14 | p21WAF1/Cip1-null | 79% | nih.govnih.gov |

Furthermore, 8-Cl-adenosine also induces some degree of enterocytic differentiation in cancer cells. In LS174T cells, treatment led to a 2-fold increase in villin protein levels and a 3.5-fold rise in alkaline phosphatase activity, both markers of differentiation. researchgate.netlifeextension.com

Cellular Responses in Specific Physiological Systems

The biological activities of this compound and its analogs have been observed in several distinct physiological systems.

Adrenal System: In adrenal cells, the compound is a powerful inducer of steroidogenesis, stimulating the transcription of essential enzymes and leading to increased cortisol production. nih.gov

Cardiovascular System: In isolated cardiac myocytes, the related cAMP analog 8-(4-chlorophenylthio)-adenosine 3',5'-cyclic monophosphate did not stimulate cellular or heparin-releasable lipoprotein lipase (B570770) activities. nih.govnih.gov However, it was shown to augment the contractile response in heart cells from aged animals where the response to norepinephrine (B1679862) was diminished, suggesting it can act downstream of the beta-adrenergic receptors. oipub.com

Respiratory System: A structurally similar compound, 8-(4-chlorophenylthio)-guanosine-3′,5′-cyclic monophosphate, was found to stimulate alveolar fluid clearance in human lungs. This action is mediated by activating epithelial Na+ channels (ENaC), suggesting a potential role for this class of compounds in regulating fluid balance in the lungs. nih.gov

Cancer Biology: In colorectal cancer cells, the compound acts as a potent inhibitor of cell growth by inducing cell cycle arrest and, in some cases, apoptosis. nih.gov It also promotes the differentiation of cancer cells, indicating a potential to revert them to a less malignant state. researchgate.net

Adrenocortical Cell Function (e.g., Bovine AZF cells)

In bovine adrenal zona fasciculata (AZF) cells, 8-CPT-cAMP serves as a precursor to the active metabolite this compound (8CPT-Ade). This conversion is a critical step, as 8CPT-Ade stimulates cortisol synthesis and the expression of genes encoding steroidogenic proteins through a mechanism that is independent of the classical cyclic AMP (cAMP) signaling pathway.

Research indicates that 8-CPT-cAMP, at concentrations between 10-50 μM, induces a significant, time-dependent increase in cortisol production and the expression of CYP17 mRNA, a key enzyme in steroidogenesis. This effect is not replicated by Sp-8CPT-cAMP, a poorly hydrolyzable analog, suggesting that the metabolic conversion of 8-CPT-cAMP is essential for its activity in this context.

The action of 8CPT-Ade and other 8-phenylthio-adenine derivatives is linked to the expression and function of Ca_v_3.2 T-type Ca²⁺ channels. The stimulatory effects of these compounds on cortisol secretion and steroid hydroxylase gene expression are potently inhibited by T-type Ca²⁺ channel antagonists. Furthermore, these adenine (B156593) derivatives induce the expression of CACNA1H mRNA, which codes for the α1H subunit of the Ca_v_3.2 channel, leading to an increase in Ca_v_3.2 Ca²⁺ current.

Interestingly, the effects of phenylthio-adenine derivatives on cortisol synthesis are additive when combined with 8Br-cAMP, a known activator of protein kinase A (PKA). However, no such additive effect is observed when these compounds are used in combination with adrenocorticotropic hormone (ACTH), suggesting that they may share a common, cAMP-independent signaling pathway with ACTH for stimulating delayed increases in cortisol synthesis.

| Compound | Concentration | Effect | Mechanism |

|---|---|---|---|

| 8-CPT-cAMP | 10-50 μM | Increases cortisol synthesis and CYP17 mRNA expression | Metabolized to active 8CPT-Ade; cAMP-independent |

| 8CPT-Ade | Variable | Stimulates cortisol synthesis and steroid hydroxylase gene expression | Requires expression of functional Ca_v_3.2 Ca²⁺ channels |

| 8-Phenylthio-adenine Derivatives + 8Br-cAMP | Variable | Additive increase in cortisol synthesis | Acts via a separate pathway to PKA activation |

| 8-Phenylthio-adenine Derivatives + ACTH | Variable | No additive effect on cortisol synthesis | May share a common cAMP-independent pathway with ACTH |

Airway Epithelial Cell Regulation (e.g., CFTR channel stimulation)

The compound 8-(4-chlorophenylthio)adenosine 3',5'-cyclic monophosphate is utilized in research to stimulate the cystic fibrosis transmembrane conductance regulator (CFTR) channel in airway epithelia. sigmaaldrich.com The proper functioning of the CFTR channel is crucial for ion and fluid homeostasis in the airways, and its dysregulation leads to the pathophysiology of cystic fibrosis.

The primary mechanism for CFTR channel activation involves the intracellular second messenger cAMP and the subsequent activation of cAMP-dependent protein kinase (PKA). Hormones and neurotransmitters that increase intracellular cAMP levels typically lead to the opening of apical membrane Cl⁻ channels, thereby stimulating Cl⁻ secretion. nih.gov

In experimental models, applying the catalytic subunit of PKA along with ATP has been shown to open Cl⁻ channels in cell-free patches of membranes from normal airway epithelial cells. nih.gov This indicates that PKA-mediated phosphorylation of the CFTR channel itself, or a closely associated regulatory protein, is the direct cause of channel opening. nih.gov The use of 8-CPT-cAMP, often in conjunction with an adenylate cyclase activator like forskolin, serves to elevate intracellular cAMP levels and robustly activate this PKA-dependent signaling pathway, leading to the stimulation of the CFTR channel. nih.gov

| Process | Compound Used | Effect | Mechanism of Action |

|---|---|---|---|

| CFTR Channel Stimulation | 8-(4-chlorophenylthio)adenosine 3',5'-cyclic monophosphate | Opens apical membrane Cl⁻ channels | Increases intracellular cAMP, leading to activation of cAMP-dependent protein kinase (PKA), which phosphorylates and opens the CFTR channel. sigmaaldrich.comnih.gov |

Leukocyte Function (e.g., Phosphoinositide Hydrolysis, NO-induced DNA Damage Resistance)

The membrane-permeable cAMP analog, 8-(4-chlorophenylthio)adenosine 3',5'-cyclic monophosphate, has been shown to modulate key functions in leukocytes. Its effects include the inhibition of phosphoinositide hydrolysis and providing resistance against DNA damage induced by nitric oxide (NO).

In leukocytes, 8-CPT-cAMP inhibits phosphoinositide hydrolysis that is stimulated by the chemoattractant n-formyl-Met-Leu-Phe (fMLP). sigmaaldrich.com This inhibitory action suggests an interference with the signal transduction pathways that are initiated by certain inflammatory stimuli. However, it is noteworthy that this compound does not inhibit the effects stimulated by platelet-activating factor, indicating a degree of selectivity in its action on leukocyte signaling cascades. sigmaaldrich.com

Furthermore, 8-CPT-cAMP has been observed to render HL-60 cells, a human leukemia cell line, more resistant to DNA damage induced by nitric oxide. sigmaaldrich.com This protective effect is significant as NO and its derivatives can be genotoxic, and resistance to such damage is crucial for cell survival, particularly in inflammatory environments where NO production is elevated.

| Leukocyte Process | Stimulant | Effect of 8-CPT-cAMP |

|---|---|---|

| Phosphoinositide Hydrolysis | n-formyl-Met-Leu-Phe (fMLP) | Inhibition sigmaaldrich.com |

| Phosphoinositide Hydrolysis | Platelet-activating factor | No inhibition sigmaaldrich.com |

| NO-induced DNA Damage (in HL-60 cells) | Nitric Oxide (NO) | Increased resistance sigmaaldrich.com |

Methodological Approaches and Experimental Models in 8 4 Chlorophenylthio Adenine Research

In Vitro Cell Culture Models

In vitro cell culture systems are fundamental tools in the study of 8-(4-Chlorophenylthio)adenine, providing controlled environments to dissect its cellular and molecular effects. These models range from immortalized mammalian cell lines to more physiologically relevant primary cell cultures.

A wide array of mammalian cell lines has been employed to investigate the multifaceted activities of this compound and its analogs. These cell lines serve as reproducible models for studying specific cellular pathways and responses. For instance, the HL-60 human promyelocytic leukemia cell line has been used to demonstrate that 8-CPT-cAMP can render cells more resistant to nitric oxide-induced DNA damage sigmaaldrich.comscientificlabs.ie. In the context of metabolic studies, 3T3-L1 preadipocyte cells have been utilized in functional assays to assess the impact of compounds like 8-CPT-cAMP abcam.com. Furthermore, studies using Bel-7402 and Hela cells have shown that adenine (B156593), a related purine (B94841) nucleobase, can inhibit tumor cell growth by inducing apoptosis and causing cell cycle arrest in the S phase oncotarget.com. The PC12 cell line, derived from a pheochromocytoma of the rat adrenal medulla, has been instrumental in demonstrating the ability of 8-CPT-cAMP to promote cell differentiation .

These diverse cell lines have enabled researchers to uncover a variety of mechanistic actions, including the upregulation of the cellular cholesterol transporter, ATP-binding cassette transporter A1 (ABCA1), and involvement in glucose production assays sigmaaldrich.comscientificlabs.ie.

Table 1: Examples of Mammalian Cell Lines in this compound Research

| Cell Line | Cell Type | Research Focus | Key Findings |

| HL-60 | Human Promyelocytic Leukemia | Cellular resistance to DNA damage | 8-CPT-cAMP increases resistance to NO-induced DNA damage. sigmaaldrich.comscientificlabs.ie |

| 3T3-L1 | Mouse Pre-adipocyte | Metabolic studies | Used in functional assays to study the effects of cAMP analogs. abcam.com |

| PC12 | Rat Adrenal Pheochromocytoma | Neuronal differentiation | 8-CPT-cAMP can induce differentiation. |

| Bel-7402 | Human Hepatoma | Antitumor effects of related compounds | Adenine induces apoptosis and S phase cell cycle arrest. oncotarget.com |

| Hela | Human Cervical Cancer | Antitumor effects of related compounds | Adenine inhibits cell growth. oncotarget.com |

Application in Primary Cell Cultures (e.g., Human Primary Airway Epithelia)

Primary cell cultures, which are derived directly from living tissue, offer a more physiologically relevant model compared to immortalized cell lines. A notable application of this compound derivatives is in the study of primary human airway epithelia mcw.edu. Specifically, 8-CPT-cAMP has been used to stimulate the cystic fibrosis transmembrane conductance regulator (CFTR) channel in these cells sigmaaldrich.com. The use of primary normal human bronchial epithelial (NHBE) cells cultured at an air-liquid interface allows for the creation of a model that closely mimics the in vivo characteristics of the airway epithelium, including differentiation into ciliated and goblet cells nih.gov. This experimental system is crucial for understanding ion transport and hydration at the airway surface, processes that are vital for respiratory health nih.gov.

Biochemical and Molecular Assays

A variety of biochemical and molecular assays are essential for dissecting the specific interactions and downstream effects of this compound at the molecular level.

8-CPT-cAMP is recognized as a membrane-permeable analog of cyclic AMP (cAMP) and serves as a selective activator of cAMP-dependent protein kinase (PKA) sigmaaldrich.com. Kinase activity assays are therefore central to understanding its mechanism of action. These assays typically measure the transfer of a phosphate (B84403) group from ATP to a substrate, and modern methods often use luminescence-based detection of ADP production promega.com. Studies have shown that 8-substituted cAMP derivatives are specific activators of PKA and that 8-CPT-cAMP exhibits selectivity for "Site B" of the PKA regulatory subunit abcam.com.

In addition to activating PKA, 8-CPT-cAMP is a potent inhibitor of cyclic GMP-specific phosphodiesterase (PDE5) and also inhibits PDE3 and PDE4 at higher concentrations abcam.com. The inhibitory concentrations (IC50) for these PDEs are 0.9 µM, 24 µM, and 25 µM, respectively abcam.com. These findings are determined through kinase and phosphodiesterase activity assays, which are critical for characterizing the compound's specificity and potency.

Table 2: Biochemical Targets of 8-CPT-cAMP

| Target Enzyme | Action | Potency/Selectivity |

| cAMP-dependent Protein Kinase (PKA) | Activator | Selective for Site B of PKA Type II. abcam.com |

| cGMP-specific Phosphodiesterase (PDE5) | Inhibitor | IC50: 0.9 µM abcam.com |

| Phosphodiesterase III (PDE3) | Inhibitor | IC50: 24 µM abcam.com |

| Phosphodiesterase IV (PDE4) | Inhibitor | IC50: 25 µM abcam.com |

Gene Expression Analysis (e.g., RT-PCR, DNA Array Hybridization)

To understand the broader impact of this compound on cellular function, researchers employ techniques to analyze changes in gene expression. DNA array hybridization is a powerful technology that allows for the simultaneous monitoring of thousands of genes to identify patterns of gene expression unav.edu. This method involves hybridizing labeled cDNA from treated and control samples to a matrix containing thousands of DNA spots unav.edu.

Real-time reverse transcription-polymerase chain reaction (RT-PCR) is another key technique used for the sensitive detection and quantification of specific transcripts nih.gov. While direct studies detailing the use of these specific techniques with this compound are not prevalent in the provided context, the transcriptomic response of primary human airway epithelial cells to various stimuli has been investigated using RNA-Seq, a high-throughput sequencing method for gene expression analysis nih.gov. Such approaches are highly applicable to future research on the effects of this compound on gene regulation.

Electrophysiological techniques are essential for studying the effects of compounds on ion channels, which play a critical role in cellular signaling and function. Cyclic nucleotides are known to modulate the function of ion channels sigmaaldrich.com. Research has demonstrated that 8-CPT-cAMP is used to stimulate the CFTR channel in airway epithelia . Furthermore, in studies on turtle retinal ganglion cells, 8-CPT-cAMP was found to mimic the effect of dopamine in modulating voltage-dependent calcium currents . These studies rely on electrophysiological methods, such as patch-clamping, to directly measure the activity of ion channels and characterize how they are affected by compounds like this compound and its derivatives.

Pharmacological Interventions and Specific Analogues

In the study of this compound, also known as 8-CPT-cAMP, a variety of pharmacological tools are employed to dissect its complex signaling pathways. As a lipophilic cyclic adenosine (B11128) monophosphate (cAMP) analog, 8-CPT-cAMP can readily cross cell membranes to activate intracellular effectors, primarily the Exchange protein directly activated by cAMP (Epac) and, to a lesser extent, Protein Kinase A (PKA). To distinguish the specific contributions of these pathways, researchers utilize non-hydrolyzable analogues of cyclic nucleotides and specific inhibitors targeting upstream and downstream components of the signaling cascades.

Application of Non-Hydrolyzable Analogues for Pathway Differentiation

The differentiation between Epac- and PKA-mediated effects of 8-CPT-cAMP is a critical aspect of its research. Non-hydrolyzable analogues of cAMP are invaluable tools in this endeavor as they are resistant to degradation by phosphodiesterases (PDEs), ensuring sustained activation or inhibition of their targets.

One of the most widely used non-hydrolyzable analogues for pathway differentiation is 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP). This compound is a highly specific activator of Epac and a very weak activator of PKA. nih.gov Its utility lies in its ability to selectively stimulate the Epac signaling pathway, allowing researchers to observe the cellular consequences of Epac activation in isolation from significant PKA activation. nih.govnih.gov For instance, studies have demonstrated that 8-pCPT-2'-O-Me-cAMP can induce Ca2+ release from intracellular stores and stimulate exocytosis in a PKA-independent manner, confirming these as Epac-mediated events. nih.govnih.gov A more cell-permeable acetoxymethyl ester version, 8-pCPT-2'-O-Me-cAMP-AM, has also been developed to enhance its efficacy in cellular studies. tocris.commedchemexpress.com

Conversely, to investigate the role of PKA, researchers employ other non-hydrolyzable cAMP analogues. Sp-adenosine 3',5'-cyclic monophosphothioate (Sp-cAMPS) is a PKA activator, while Rp-adenosine 3',5'-cyclic monophosphothioate (Rp-cAMPS) acts as a PKA inhibitor. nih.gov By using these compounds in conjunction with 8-CPT-cAMP, the specific involvement of PKA can be elucidated. For example, if a cellular response to 8-CPT-cAMP is blocked by Rp-cAMPS, it indicates a PKA-dependent mechanism. Furthermore, the combination of the PKA inhibitor Rp-cAMPS with the Epac activator 8-pCPT-2'-O-Me-cAMP allows for a more definitive separation of the two pathways.

The phosphorothioate modification in these analogues, such as in Rp-8-CPT-cAMPS, not only confers resistance to hydrolysis by PDEs but also enhances their lipophilicity, ensuring good membrane permeability. biolog.de This metabolic stability is crucial for long-term experiments, as it prevents the formation of potentially active metabolites that could confound the results. biolog.de

| Analogue | Primary Target | Effect | Application in 8-CPT-cAMP Research |

|---|---|---|---|

| 8-pCPT-2'-O-Me-cAMP | Epac | Activator | Selective activation of the Epac pathway to differentiate its effects from PKA. nih.govnih.gov |

| Sp-cAMPS | PKA | Activator | To mimic and study the downstream effects of PKA activation. nih.gov |

| Rp-cAMPS | PKA | Inhibitor | To block PKA-mediated pathways and confirm the involvement of PKA in a cellular response. nih.govnih.gov |

| Rp-8-CPT-cAMPS | PKA | Inhibitor | A membrane-permeant PKA inhibitor used to block PKA activation in intact cells. biolog.de |

Use of Specific Inhibitors for Upstream and Downstream Targets

In addition to nucleotide analogues, specific small molecule inhibitors that target key enzymes in the cAMP signaling cascade are essential for delineating the functional roles of 8-CPT-cAMP's downstream effectors. These inhibitors can target either the direct effectors of cAMP, such as PKA and Epac, or other upstream and downstream components of their respective pathways.

For the investigation of PKA-mediated pathways, H-89 is a commonly used inhibitor. It acts as a competitive inhibitor at the ATP-binding site of the PKA catalytic subunit. medchemexpress.com However, it is important to note that H-89 is not entirely specific for PKA and can inhibit other kinases at higher concentrations, which necessitates careful interpretation of experimental results. medchemexpress.com

To specifically block the Epac pathway, the inhibitor ESI-09 has been developed. ESI-09 acts as a competitive inhibitor of cAMP binding to Epac, thereby preventing its activation. nih.gov Its use has been instrumental in confirming the role of Epac in various cellular processes that are stimulated by 8-CPT-cAMP. For instance, the combination of lithium and ESI-09 has been shown to synergistically suppress the proliferation of pancreatic cancer cells.

By employing these specific inhibitors, researchers can dissect the signaling cascade initiated by 8-CPT-cAMP. For example, if a cellular response to 8-CPT-cAMP is abolished in the presence of ESI-09 but not H-89, it strongly suggests that the effect is mediated by Epac. Conversely, if the response is blocked by H-89, it points to the involvement of PKA. The use of these inhibitors in concert with genetic approaches, such as siRNA-mediated knockdown of specific signaling proteins, provides a powerful strategy for mapping the intricate signaling networks regulated by 8-CPT-cAMP.

| Inhibitor | Primary Target | Mechanism of Action | Application in 8-CPT-cAMP Research |

|---|---|---|---|

| H-89 | PKA | Competitive inhibitor of ATP binding to the PKA catalytic subunit. medchemexpress.com | To block PKA-dependent signaling and elucidate the role of PKA in cellular responses to 8-CPT-cAMP. |

| ESI-09 | Epac | Competitive inhibitor of cAMP binding to Epac. nih.gov | To specifically inhibit Epac activation and determine its contribution to the effects of 8-CPT-cAMP. |

Structure Activity Relationship Studies of 8 4 Chlorophenylthio Adenine and Its Analogues

Influence of 8-Substitution on Biological Activity and Selectivity

The introduction of a substituent at the 8-position of the adenine (B156593) nucleus is a well-established strategy for modulating ligand affinity and selectivity for various receptors and enzymes. For adenine derivatives, steep structure-activity relationships are often observed with modifications at this position. Substitutions with groups such as amino, dimethylamino, piperidinyl, and piperazinyl have been shown to be favorable for activity at certain receptors.

The presence of a thioether linkage at the 8-position, as seen in 8-(4-Chlorophenylthio)adenine, imparts distinct properties to the molecule. The sulfur atom and the attached aryl group can engage in specific interactions within the binding pockets of target proteins, influencing both potency and selectivity. The nature of the substituent on the phenyl ring is also a critical determinant of biological activity.

In the case of the cyclic AMP analog, 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate (8-CPT-cAMP), the 8-(4-Chlorophenylthio) moiety plays a crucial role in its activity as a phosphodiesterase (PDE) inhibitor. This compound has been shown to be a potent inhibitor of the cyclic GMP-specific phosphodiesterase (PDE VA), with an IC50 value of 0.9 microM. nih.gov Its inhibitory activity extends to other PDE isoforms, albeit with lower potency, highlighting a degree of selectivity. nih.gov

| Compound | Target | IC50 (µM) |

|---|---|---|

| 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate | PDE VA (cGMP-specific) | 0.9 |

| 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate | PDE III (cGMP-inhibited) | 24 |

| 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate | PDE IV (cAMP-specific) | 25 |

The data indicates that the 8-(4-chlorophenylthio) substitution confers significant inhibitory potency against PDE VA, with at least a 26-fold selectivity over PDE III and PDE IV. This selectivity is a direct consequence of the specific interactions of the substituted adenine analogue within the active site of the respective PDE isoforms.

Comparative Analysis with Other Phenylthio-Adenine Derivatives

To understand the specific contribution of the 4-chloro substituent on the phenyl ring, it is informative to compare the biological activity of this compound with other 8-phenylthio-adenine derivatives. Variations in the substitution pattern on the phenyl ring can lead to significant changes in affinity and selectivity for different biological targets.

For instance, at adenosine (B11128) receptors, substitutions at the 2- and 8-positions of adenine have been shown to result in distinct selectivity profiles. While direct comparative data for a series of 8-phenylthio-adenine derivatives at various targets is not extensively available in a single study, the general principles of SAR suggest that the electronic and steric properties of the substituent on the phenyl ring will dictate the binding interactions.

A chlorine atom at the para-position of the phenyl ring, as in this compound, introduces both electronic and steric bulk. The electron-withdrawing nature of chlorine can influence the electron density of the entire phenylthio moiety, affecting its interaction with amino acid residues in a binding pocket. Furthermore, the size of the chlorine atom can either provide favorable van der Waals interactions or lead to steric hindrance, depending on the topology of the binding site.

| Compound | 8-Substituent | Key Biological Activity/Observation |

|---|---|---|

| 8-Phenylthioadenine | -S-Ph | Parent compound for comparative analysis. |

| This compound | -S-Ph-4-Cl | The cAMP analog is a potent and selective PDE VA inhibitor. nih.gov |

| 8-(4-Methoxyphenylthio)adenine | -S-Ph-4-OCH3 | The methoxy (B1213986) group introduces a hydrogen bond acceptor and alters electronic properties compared to the chloro group. |

| 8-Bromoadenine | -Br | Generally, the presence of a bromine atom at the 8-position of 9-substituted adenines promotes interaction with adenosine receptors. |

| 8-Aminooadenine | -NH2 | Substitution with basic residues at the 8-position is often a favorable modification for biological activity. |

The comparison with other 8-substituted adenines underscores the importance of the entire substituent group at this position. While a simple bromo or amino group can confer significant biological activity, the extended phenylthio moiety allows for more nuanced interactions and the potential for greater selectivity, as the substituent on the phenyl ring can be fine-tuned to optimize binding to a specific target.

Designing Novel Probes for Specific Cellular Pathways

The well-defined structure-activity relationships of this compound and its analogues make them attractive scaffolds for the design of novel molecular probes to investigate specific cellular pathways. By incorporating reporter groups, such as fluorescent dyes or photo-crosslinking agents, these molecules can be transformed into powerful tools for chemical biology.

The general design of such probes involves three key components: an affinity or specificity unit, which is the this compound core responsible for binding to the target protein; a photoreactive moiety for covalent attachment; and an identification or reporter tag for detection and isolation of the probe-protein complex.

Fluorescent Probes: A fluorescent probe based on this compound could be synthesized by attaching a fluorophore to a position on the molecule that does not interfere with its binding to the target. This could be at a solvent-exposed part of the molecule when bound to its target, or via a linker attached to a less critical position. Such probes would allow for the visualization of the target protein's localization and dynamics within living cells using fluorescence microscopy. The choice of fluorophore would depend on the specific application, with considerations for brightness, photostability, and spectral properties.

Photoaffinity Probes: To identify the protein targets of this compound and its analogues, photoaffinity probes can be designed. These probes incorporate a photoreactive group, such as a diazirine or a benzophenone, which upon irradiation with UV light, forms a highly reactive species that covalently crosslinks to nearby amino acid residues in the binding pocket of the target protein. nih.gov The probe would also contain a reporter tag, like biotin (B1667282) or an alkyne handle for click chemistry, to enable the enrichment and subsequent identification of the labeled proteins by mass spectrometry.

The design of these probes requires a careful consideration of the SAR data. The attachment point for the linker and reporter group must be chosen to minimize disruption of the key interactions responsible for the compound's affinity and selectivity. For example, if the 4-chlorophenyl group is critical for binding, modifications to this part of the molecule should be avoided. Conversely, if modifications at other positions of the adenine or phenyl ring are well-tolerated, these could be ideal sites for linker attachment.

By leveraging the known biological activities of this compound, these novel probes could be used to explore its role in various cellular processes, identify its direct binding partners, and elucidate the molecular mechanisms underlying its effects.

Future Research Perspectives and Unresolved Questions Regarding 8 4 Chlorophenylthio Adenine

Detailed Characterization of Undetermined Signaling Pathways

While the parent compound, 8-(4-chlorophenylthio)-cAMP (8-CPT-cAMP), is well-known as a membrane-permeable activator of cAMP-dependent protein kinase (PKA), recent evidence suggests that its effects, and those of its metabolites like 8-CPT-adenine, are not exclusively mediated by canonical cAMP-binding proteins. researchgate.net Studies have revealed that these compounds can influence signaling pathways independently of PKA and Exchange protein directly activated by cAMP (Epac). researchgate.net

A significant unresolved area is the full characterization of these cAMP-independent mechanisms. Research indicates that 8-CPT-modified compounds can inhibit the equilibrative nucleoside transporter 1 (ENT1). nih.gov This inhibition leads to an accumulation of extracellular adenosine (B11128), which then activates adenosine receptors, such as the A2A receptor, initiating a separate cascade of signaling events. nih.gov The downstream consequences of ENT1 inhibition by 8-CPT-adenine and its precursors are not fully mapped. Adenosine receptors are G-protein coupled receptors (GPCRs) that can modulate adenylyl cyclase and phospholipase C (PLC) pathways, influencing a wide array of cellular processes. nih.govmdpi.com Future investigations must focus on dissecting these complex interactions to determine how much of the observed biological effects of 8-CPT compounds are due to direct intracellular actions versus indirect, receptor-mediated extracellular signaling.

Furthermore, some studies have noted that 8-CPT-cAMP can inhibit phosphoinositide hydrolysis stimulated by certain agonists, a pathway crucial for intracellular calcium signaling. sigmaaldrich.com The precise mechanism of this inhibition and whether it is a direct effect or a downstream consequence of another action remains to be elucidated.

Identification of Novel Receptors and Binding Partners for 8-(4-Chlorophenylthio)adenine

The discovery that 8-CPT-modified compounds can inhibit ENT1 and subsequently activate adenosine receptors has broadened the known binding partners for this class of molecules. nih.gov The A2A adenosine receptor is a key identified receptor, but the interaction with other adenosine receptor subtypes (A1, A2B, A3) requires more thorough investigation. nih.govnih.gov Given the diverse expression and signaling outputs of these receptors, identifying which subtypes are preferentially activated in different cellular contexts is a critical next step.

Beyond established purinergic receptors, the potential for entirely novel binding partners for this compound exists. The compound's structure, featuring an adenine (B156593) core and a chlorophenylthio group, may allow it to interact with other ATP/adenosine-binding proteins or with unforeseen targets. Future research should employ unbiased screening approaches, such as affinity chromatography coupled with mass spectrometry or proteomic profiling, to identify a comprehensive list of interacting proteins. Characterizing these novel partners will be essential for understanding the full mechanistic basis of the compound's actions.

Table 1: Known and Potential Interacting Partners for 8-CPT-adenine and Related Compounds

| Interacting Partner | Type | Known/Potential Interaction | Key Consequence |

| PKA | Serine/Threonine Kinase | Activated by parent compound 8-CPT-cAMP sigmaaldrich.com | Phosphorylation of target proteins |

| Epac | Guanine Nucleotide Exchange Factor | Activated by parent compound 8-CPT-cAMP researchgate.net | Activation of Rap1/Rap2 small G proteins |

| ENT1 | Nucleoside Transporter | Inhibited by 8-CPT-adenosine nih.gov | Increased extracellular adenosine |

| A2A Adenosine Receptor | G-Protein Coupled Receptor | Activated indirectly via ENT1 inhibition nih.gov | Stimulation of adenylyl cyclase |

| Phosphodiesterases (PDEs) | Hydrolase | Inhibited by parent compound 8-CPT-cAMP sigmaaldrich.com | Increased intracellular cAMP/cGMP levels |

Development of More Specific Analogs for Targeted Research Applications

The multifaceted activity of this compound and its parent compounds, which can involve PKA, Epac, and ENT1/adenosine receptor pathways, complicates their use as specific research tools. researchgate.netnih.gov To overcome this, the development of more specific chemical analogs is a key future direction.

Progress has already been made in this area. For instance, the analog 8-(4-Chlorophenylthio)-2′-O-methyladenosine 3′,5′-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP) was developed as a potent and specific activator of Epac, with much lower activity towards PKA. sigmaaldrich.com This allows researchers to isolate and study Epac-mediated signaling pathways more effectively.

Future synthetic chemistry efforts should focus on creating analogs with even greater specificity. Key goals include:

Developing molecules that can differentiate between PKA and Epac with higher fidelity.

Designing analogs that act as pure ENT1 inhibitors without directly activating intracellular cAMP effectors.

Creating derivatives that are resistant to metabolic conversion to adenine or adenosine forms, thereby eliminating the indirect activation of purinergic receptors.

These highly specific molecular probes will be invaluable for dissecting the distinct contributions of each signaling pathway and for clarifying the precise role of each molecular target in complex biological processes.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of 8-(4-Chlorophenylthio)adenine in modulating cAMP-dependent pathways?

- Answer : this compound is a metabolite of hydrolyzable cAMP analogs (e.g., 8CPT-cAMP) and acts as a downstream effector in cAMP signaling. It indirectly enhances bTREK-1 mRNA and K+ current expression in adrenocortical cells, likely through interactions with unidentified receptors or signaling intermediates. Researchers should validate its activity using cAMP-dependent kinase (PKA) inhibition assays and compare its effects with non-hydrolyzable cAMP analogs to confirm metabolite-specific pathways .

Q. How can researchers confirm the purity and stability of this compound in experimental setups?

- Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λmax ~282 nm, ε=16,000) to assess purity (>97%). Stability tests under varying pH and temperature conditions (e.g., 4°C vs. room temperature) are critical, as degradation products (e.g., 8-pCPT-Ade) may confound results. Include mass spectrometry (MS) for structural confirmation, especially when synthesizing derivatives .

Q. What are the recommended controls for studies using this compound as a cAMP analog metabolite?

- Answer : Include (1) a vehicle control (e.g., DMSO), (2) a non-hydrolyzable cAMP analog (e.g., 8CPT-2-OMe-cAMP) to distinguish direct cAMP effects from metabolite-driven responses, and (3) inhibitors of metabolic enzymes (e.g., phosphodiesterase inhibitors) to block conversion of parent compounds to this compound .

Advanced Research Questions

Q. How can researchers resolve contradictions in data when this compound exhibits cell type-specific effects on ion channel expression?

- Answer : Perform transcriptomic profiling (e.g., RNA-seq) to identify differentially expressed receptors or kinases in responsive vs. non-responsive cell lines. Combine this with siRNA knockdown of candidate targets (e.g., TREK-1 or PKA isoforms) to establish causality. Cross-validate findings using electrophysiological recordings (e.g., patch-clamp) to link mRNA changes to functional ion currents .

Q. What experimental strategies are effective for tracing the metabolic fate of this compound in vivo?

- Answer : Use isotopic labeling (e.g., ¹³C or ¹⁵N) of the adenine moiety to track metabolite distribution via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Pair this with tissue-specific knockout models (e.g., hypoxanthine phosphoribosyltransferase-deficient mice) to identify enzymes responsible for its conversion .

Q. How should researchers optimize dose-response experiments for this compound in neuronal plasticity studies?

- Answer : Employ a logarithmic concentration range (e.g., 1 nM–100 μM) to capture EC50 values, accounting for its cell permeability and esterase-dependent activation (if using prodrugs like 8-pCPT-cGMP-AM). Include time-course analyses to differentiate acute vs. chronic effects on synaptic proteins (e.g., CREB phosphorylation) .

Q. What statistical approaches are recommended for analyzing contradictory results in TREK-1 upregulation studies using this compound?

- Answer : Apply multivariate ANOVA to account for variables such as cell confluency, passage number, and batch effects. Use meta-analysis tools to compare datasets across independent studies, focusing on effect size and heterogeneity. Validate findings with orthogonal methods (e.g., Western blot vs. qPCR for TREK-1 expression) .

Methodological Notes

- Data Presentation : Include raw HPLC chromatograms and MS spectra in supplementary materials to verify compound integrity .

- Ethical Reporting : Disclose all metabolic byproducts (e.g., 8-pCPT-5'-AMP) in publications to avoid misinterpretation of parent compound effects .

- Reproducibility : Adhere to the "Experimental" section guidelines in 4th Year Chemistry Information Booklet for detailed synthesis and characterization protocols (e.g., NMR, microanalysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.